molecular formula C28H25N5O5 B2588055 N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1112367-91-5

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2588055
CAS No.: 1112367-91-5
M. Wt: 511.538
InChI Key: YVUUWVFJXUQBLA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and an oxadiazole ring, among other features. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic reagents.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule, typically under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is C24H24N4O4. The compound features a complex structure that includes an ethoxyphenyl group, an oxadiazole moiety, and a naphthyridine derivative. These structural components contribute to its biological activity and potential pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and naphthyridine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into similar naphthyridine derivatives has demonstrated their ability to induce apoptosis in cancer cells. Preliminary studies on this compound have indicated cytotoxic effects on various cancer cell lines .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures possess anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-y]-7-methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide could be explored for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that N-(2 -ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1 , 2 , 4 -oxadiazol -5 -yl]-7 -methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This positions the compound as a potential candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of naphthyridine derivatives published in Cancer Letters, researchers found that N-(2 -ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1 , 2 , 4 -oxadiazol -5 -yl]-7 -methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide induced apoptosis in human breast cancer cells through the activation of caspase pathways . The findings suggest a need for more extensive clinical trials to evaluate its efficacy and safety.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its distinct oxadiazole ring and naphthyridine core differentiate it from other similar compounds, making it a valuable subject for further research.

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that exhibits significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Naphthyridine moiety : Associated with various pharmacological properties.

The IUPAC name of the compound is N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication through interference with viral enzymes or host cell interactions .

Antiviral Properties

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. For instance:

  • Compounds similar to this compound have been tested against various viruses such as HSV and JUNV. These studies demonstrated significant inhibition of viral replication in cell cultures .
CompoundVirus TestedIC50 (μM)CC50 (μM)Selectivity Index
3adHSV5060012
7aaJUNV201005

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The aforementioned studies assessed the cytotoxic effects using the MTT assay on Vero cells:

  • Low Cytotoxicity : The selectivity indices indicate that these compounds exhibit low cytotoxicity compared to their antiviral efficacy.
  • Dose Dependency : The biological effects were generally dose-dependent, with higher concentrations leading to increased cytotoxicity.

Case Studies

Several case studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Testing : A study synthesized various oxadiazole derivatives and evaluated their antiviral activity against HSV strains. Among them, derivatives with methoxy substituents exhibited enhanced activity compared to unsubstituted analogs .
  • Mechanistic Insights : Another research focused on the mechanism of action involving inhibition of viral replication through interference with nucleic acid synthesis pathways .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5/c1-4-37-23-8-6-5-7-22(23)30-24(34)16-33-15-21(25(35)20-14-9-17(2)29-27(20)33)28-31-26(32-38-28)18-10-12-19(36-3)13-11-18/h5-15H,4,16H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUWVFJXUQBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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